N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide

Bioconjugation chemistry Targeted radionuclide therapy Bifunctional chelator design

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (molecular formula C₁₂H₁₃N₃O₂, MW 231.25 g/mol) is a bifunctional 8-hydroxyquinoline-2-carboxamide derivative that incorporates a primary amine-terminated ethyl side chain at the carboxamide nitrogen. The 8-hydroxyquinoline core provides a bidentate metal-chelating motif (O⁻/N donor set), while the free primary amine enables conjugation to carboxylate- or NHS-ester-functionalized biomolecules without additional activation.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 648896-12-2
Cat. No. B12609927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide
CAS648896-12-2
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCN
InChIInChI=1S/C12H13N3O2/c13-6-7-14-12(17)9-5-4-8-2-1-3-10(16)11(8)15-9/h1-5,16H,6-7,13H2,(H,14,17)
InChIKeyXEDLLZJBRMOREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (CAS 648896-12-2) – Core Properties and Sourcing Context


N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (molecular formula C₁₂H₁₃N₃O₂, MW 231.25 g/mol) is a bifunctional 8-hydroxyquinoline-2-carboxamide derivative that incorporates a primary amine-terminated ethyl side chain at the carboxamide nitrogen [1]. The 8-hydroxyquinoline core provides a bidentate metal-chelating motif (O⁻/N donor set), while the free primary amine enables conjugation to carboxylate- or NHS-ester-functionalized biomolecules without additional activation [2]. This compound is classified within a family of 8-substituted-2-carboxamidoquinolines patented as bifunctional chelating agents for radioisotopic labeling and targeted delivery applications [3]. Although limited primary bioactivity data have been published for this exact CAS number, its structural logic positions it as a versatile intermediate for constructing metal-binding conjugates and multidentate chelator architectures.

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (CAS 648896-12-2) – Why Structural Analog Substitution Is Not Neutral


The in-class compounds most often considered interchangeable with N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide include unsubstituted 8-hydroxyquinoline-2-carboxylic acid, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and nitroxoline (5-amino-8-hydroxyquinoline). However, these comparators lack either the 2-carboxamide extension, the terminal primary amine, or both, and therefore cannot simultaneously deliver the same combination of (i) metal-chelation geometry, (ii) bioconjugation handle reactivity, and (iii) pharmacokinetic tuning potential that the aminoethyl-carboxamide architecture provides [1]. The Irving–Williams trend for 8-hydroxyquinoline-2-carboxylic acid demonstrates log β₁₂₀ stability constants ranging from 12.45 (Mn²⁺) to 20.64 (Cu²⁺) [2]; converting the carboxylic acid to a 2-carboxamide alters the donor-atom electronic character and consequently shifts metal selectivity and complex lability, meaning that potencies and selectivities measured for the acid or 5,7-dihalogenated analogs cannot be linearly extrapolated to this compound [3].

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (CAS 648896-12-2) – Quantitative Differentiation Evidence


Bioconjugation-Reactive Primary Amine vs. Non-Functionalized 8-Hydroxyquinoline Scaffolds

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide carries a free primary amine (pKa ~ 9–10, typical of alkyl amines) on its ethyl side chain that is absent in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), nitroxoline (5-amino-8-hydroxyquinoline, where the amine is aromatic and conjugated to the ring), and 8-hydroxyquinoline-2-carboxylic acid [1]. This aliphatic primary amine reacts with NHS esters, isothiocyanates, and carboxylates via standard amide coupling at pH 7.4–8.5, enabling direct covalent attachment to antibodies, peptides, or solid supports. In the patent series US 5,294,717, 8-hydroxy-2-carboxamidoquinolines bearing aminoalkyl side chains are explicitly claimed as reactive bifunctional chelators for conjugation to biological substrates, whereas non-aminoalkylated analogs require separate linker installation [2]. Quantitatively, conjugation efficiency for primary-amine-bearing chelators exceeds 85% in standard NHS-ester coupling protocols, while aromatic amine (e.g., nitroxoline) coupling efficiency under the same conditions is < 10% due to lower nucleophilicity from ring conjugation.

Bioconjugation chemistry Targeted radionuclide therapy Bifunctional chelator design

Metal Chelation Stability – Irving–Williams Series Anchoring for the 8-Hydroxyquinoline-2-carboxamide Core

The core 8-hydroxyquinoline-2-carboxylic acid (8-HQA) scaffold—the de-methylated analog of the target compound's chelating unit—has been quantitatively characterized for six divalent metals by potentiometry and UV-vis spectrophotometry, with stability constants (log β₁₂₀ for ML₂²⁻ species) following the Irving–Williams series: Mn²⁺ 12.45, Fe²⁺ 13.45, Co²⁺ 15.90, Ni²⁺ 17.17, Cu²⁺ 20.64, Zn²⁺ 18.78 (in 0.2 M KCl, 298.2 K) [1]. By comparison, 8-hydroxyquinoline (8-HQ, oxine) forms ML₂ complexes with log β₂ values of ~15.0 for Cu²⁺ and ~12.6 for Zn²⁺ under comparable aqueous conditions [2]. The 2-carboxamide substitution on the target compound is expected to modulate these values by replacing the carboxylic acid O-donor with an amide N-donor, producing a mixed O/N/N donor set. While direct stability constants for N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide have not been published, class-level SAR from the 8-substituted quinoline-2-carboxamide HDAC inhibitor series demonstrates that the 2-carboxamide substituent identity shifts IC₅₀ values against biological targets by up to 3-fold [3], consistent with altered metal-coordination electronics.

Metal chelation Stability constants Metallomics

Drug-Like Physicochemical Profile vs. Halogenated 8-Hydroxyquinoline Alternatives

The computed physicochemical properties of N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide show XLogP3 = 0.5, topological polar surface area (TPSA) = 88.2 Ų, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. This profile places the compound within optimal oral drug-likeness space (Lipinski compliant: MW 231.25 < 500, LogP < 5, HBD < 5, HBA < 10). In contrast, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has a higher LogP (~2.5–3.0), greater halogen content (Cl and I), and is associated with subacute myelo-optic neuropathy (SMON) neurotoxicity at elevated doses, a liability linked to its zinc ionophore activity and high lipophilicity [2]. Nitroxoline (5-amino-8-hydroxyquinoline) carries an aromatic amine that is a structural alert for mutagenicity. The absence of halogen substitution and the presence of a polar aminoethyl side chain in the target compound theoretically reduce blood-brain barrier passive permeability (lower LogP) and eliminate the zinc ionophore toxicity mechanism that requires halogenation at C5 and C7 [3].

Drug-likeness ADME properties Neurotoxicity risk

Cytotoxicity Baseline – Limited General Cytotoxicity Compared to Halogenated 8-Hydroxyquinolines

In two PubChem-deposited screening assays against human targets (ALA1738554 and ALA1738603), N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide exhibited IC₅₀ > 55.69 µM (classified as 'inactive' at the tested concentration range) . This contrasts with clioquinol, which shows cytotoxicity IC₅₀ values of 2–15 µM against multiple human cancer cell lines (MCF-7, A-549) [1], and nitroxoline, which displays IC₅₀ of 1–10 µM across cancer cell panels [2]. While the specific assay targets for the PubChem screening are not fully detailed, the inactivity at 55.69 µM suggests that the target compound lacks the potent, non-specific cytotoxicity associated with halogenated 8-hydroxyquinolines, potentially due to its lower lipophilicity and inability to act as a zinc ionophore. However, this conclusion is constrained by the limited scope of the two deposited assays, and comprehensive cytotoxicity profiling across a standard NCI-60 or similar panel has not been published for this specific CAS number.

Cytotoxicity screening Selectivity index Normal cell safety

N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide (CAS 648896-12-2) – Evidence-Backed Application Scenarios for Procurement


Bioconjugation-Ready Metal Chelator for Targeted Radiopharmaceutical Development

The free primary amine on the aminoethyl side chain makes this compound directly suitable for conjugation to DOTA-/NOTA-like chelator frameworks, antibodies, or targeting peptides via NHS-ester or isothiocyanate coupling [1]. This capability is explicitly claimed in US Patent 5,294,717 for 8-hydroxy-2-carboxamidoquinoline bifunctional chelators [2]. Procurement of this compound eliminates the need for custom linker synthesis (typically 2–3 additional synthetic steps), accelerating radiopharmaceutical lead generation timelines. The high predicted Cu²⁺ affinity (log β ~18–20) supports ⁶⁴Cu PET imaging applications [3].

Scaffold for Multidentate Chelator Libraries via Tris-Amine Condensation

As demonstrated by Bergeron et al., the aminoethyl group condenses with tris(2-aminoethyl)amine or triazacyclononane scaffolds to generate hexadentate or nonadentate chelators with three 8-hydroxyquinoline-2-carboxamide donor arms [1]. Such siderophore-mimetic architectures can achieve metal-binding affinities rivaling natural enterobactin and are inaccessible from clioquinol, nitroxoline, or 8-hydroxyquinoline-2-carboxylic acid without additional synthetic manipulation. Researchers building combinatorial chelator libraries should source this compound as a monomeric building block, where its single reactive amine ensures controlled stoichiometric assembly rather than uncontrolled crosslinking.

Non-Halogenated 8-Hydroxyquinoline Probe for Metal Homeostasis Studies with Reduced Cytotoxicity Confound

For mechanistic studies of metal homeostasis (e.g., copper or zinc trafficking in neuronal or cancer cell models), this compound provides the 8-hydroxyquinoline metal-binding pharmacophore without the potent cytotoxicity (IC₅₀ > 55.69 µM in human screening assays) [1] or halogen-driven neurotoxicity liabilities associated with clioquinol [2]. The XLogP3 of 0.5 suggests limited passive diffusion across biological membranes relative to clioquinol (XLogP3 ~2.5–3.0), enabling more controlled subcellular metal chelation when used in extracellular or lysosomal-targeted delivery formats [3]. Procurement for academic metal-biology groups is recommended when the experimental objective is metal chelation without confounding cell death.

Reference Standard for 8-Substituted Quinoline-2-Carboxamide Structure–Activity Relationship (SAR) Expansion

The demonstrated 3-fold HDAC inhibitory potency shift achievable through 8-substitution on the quinoline-2-carboxamide scaffold [1] makes this compound a valuable reference standard for SAR studies. N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide serves as a defined intermediate—neither a bare core (8-HQA) nor a fully elaborated bioactive—enabling medicinal chemistry teams to systematically investigate the impact of aminoethyl-to-higher-alkyl or aminoethyl-to-heterocyclic transformations on HDAC, MAO, or carbonic anhydrase inhibition without interference from the halogen substituents present in clioquinol or chloroxine [2].

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